

# A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Ethoxysalicylaldehyde

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## Compound of Interest

Compound Name: 3-Ethoxysalicylaldehyde

Cat. No.: B1293910

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This technical guide provides an in-depth overview of the synthesis and characterization of **3-ethoxysalicylaldehyde** (CAS No. 492-88-6), a versatile intermediate in organic synthesis.<sup>[1]</sup> Also known as 3-ethoxy-2-hydroxybenzaldehyde, this compound is a key building block in the preparation of Schiff base ligands, which are crucial for developing homogeneous catalysts used in a variety of chemical transformations.<sup>[1]</sup> Its unique structure, featuring aldehyde, hydroxyl, and ethoxy functional groups, offers multiple sites for chemical modification, making it a valuable precursor for complex organic molecules in fields ranging from medicinal chemistry to materials science.<sup>[1][2]</sup>

## Physicochemical and Spectroscopic Data

The fundamental properties of **3-ethoxysalicylaldehyde** are summarized below. These values are critical for its identification and handling in a laboratory setting.

Table 1: Physicochemical Properties of **3-Ethoxysalicylaldehyde**

Property	Value	Source
CAS Number	492-88-6	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[3][4]
Molecular Weight	166.17 g/mol	[3][4][5]
Appearance	Light yellow to brown crystalline solid	[2]
Melting Point	66-68 °C	[3]
Boiling Point	263-264 °C	[3]
Purity	Typically ≥97%	

Table 2: Key Spectroscopic Data for **3-Ethoxysalicylaldehyde**

Technique	Data and Interpretation	Source
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~11.0 ppm (s, 1H, -OH), δ ~9.9 ppm (s, 1H, -CHO), δ ~7.4-6.9 ppm (m, 3H, Ar-H), δ ~4.1 ppm (q, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), δ ~1.5 ppm (t, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )	
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Peaks typically observed around δ 196 (C=O), 160-120 (Aromatic C), 65 (-OCH <sub>2</sub> ), 15 (- CH <sub>3</sub> )	[5]
FT-IR (ATR)	~3050 cm <sup>-1</sup> (O-H stretch, intramolecular H-bond), ~2880 cm <sup>-1</sup> (C-H stretch, aldehyde), ~1650 cm <sup>-1</sup> (C=O stretch, aldehyde), ~1250 cm <sup>-1</sup> (C-O stretch, ether)	[5]
Mass Spec (GC-MS)	Molecular Ion (M <sup>+</sup> ) peak at m/z = 166	[5]

# Synthesis of 3-Ethoxysalicylaldehyde

A common and effective method for the synthesis of **3-ethoxysalicylaldehyde** is the Reimer-Tiemann reaction. This reaction involves the ortho-formylation of a phenol (in this case, 2-ethoxyphenol) using chloroform in a basic solution.

## Experimental Protocol: Reimer-Tiemann Synthesis

Objective: To synthesize **3-ethoxysalicylaldehyde** via the ortho-formylation of 2-ethoxyphenol.

Materials:

- 2-Ethoxyphenol
- Sodium Hydroxide (NaOH)
- Chloroform ( $\text{CHCl}_3$ )
- Ethanol
- Hydrochloric Acid (HCl, concentrated and dilute)
- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- pH paper or pH meter

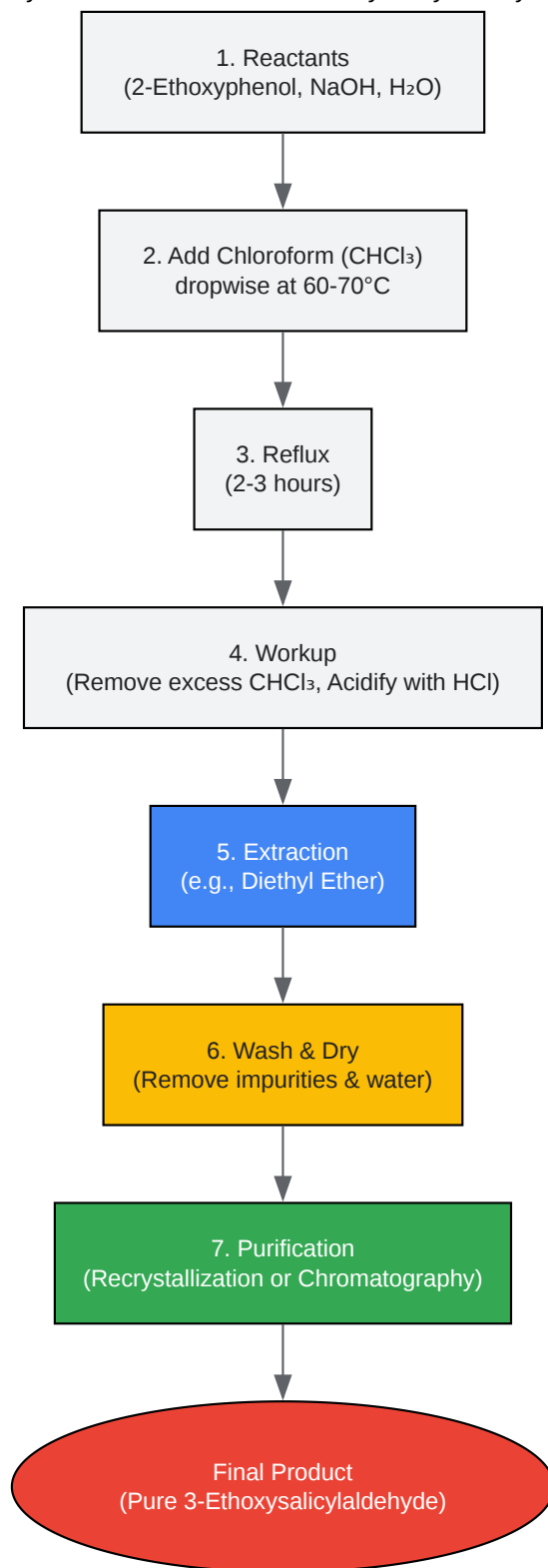
#### Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide in water to create a concentrated basic solution. Add 2-ethoxyphenol to the flask and stir until it dissolves completely.
- **Addition of Chloroform:** Heat the mixture to approximately 60-70°C. Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a steady temperature.
- **Reflux:** After the addition of chloroform is complete, continue to heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.
- **Workup - Removal of Excess Chloroform:** Cool the reaction mixture to room temperature. Set up a simple distillation to remove the excess chloroform.
- **Acidification:** After removing the excess chloroform, cool the remaining dark reaction mixture in an ice bath. Carefully acidify the mixture by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde.
- **Extraction:** Transfer the acidified mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or dichloromethane. Perform the extraction three times to ensure maximum recovery of the product.
- **Washing and Drying:** Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted phenol, followed by a wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product, a dark oil or solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure **3-ethoxysalicylaldehyde** as a crystalline solid.

## Synthesis Workflow Diagram

## Synthesis Workflow for 3-Ethoxysalicylaldehyde

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Caption: A flowchart illustrating the key stages of the Reimer-Tiemann synthesis.

# Characterization of 3-Ethoxysalicylaldehyde

Characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic methods is typically employed.

## Experimental Protocols for Characterization

Objective: To verify the structure and purity of the synthesized **3-ethoxysalicylaldehyde**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Protocol: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- $^1\text{H}$  NMR: Acquire the proton NMR spectrum. Confirm the presence of the characteristic peaks for the aldehyde proton ( $\sim 9.9$  ppm), the phenolic hydroxyl proton ( $\sim 11.0$  ppm, often broad), the aromatic protons, and the ethoxy group's methylene and methyl protons. Integration of the peaks should correspond to the number of protons in the structure.
- $^{13}\text{C}$  NMR: Acquire the carbon-13 NMR spectrum. Identify the carbonyl carbon of the aldehyde ( $\sim 196$  ppm), the aromatic carbons, and the carbons of the ethoxy group.

### 2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Protocol: Place a small amount of the solid sample directly on the ATR crystal of the FT-IR spectrometer and acquire the spectrum.
- Analysis: Identify the key functional group absorptions: a strong  $\text{C}=\text{O}$  stretch for the aldehyde ( $\sim 1650\text{ cm}^{-1}$ ), a broad  $\text{O}-\text{H}$  stretch indicating intramolecular hydrogen bonding ( $\sim 3050\text{ cm}^{-1}$ ), and  $\text{C}-\text{O}$  stretching for the ether group ( $\sim 1250\text{ cm}^{-1}$ ).

### 3. Mass Spectrometry (MS):

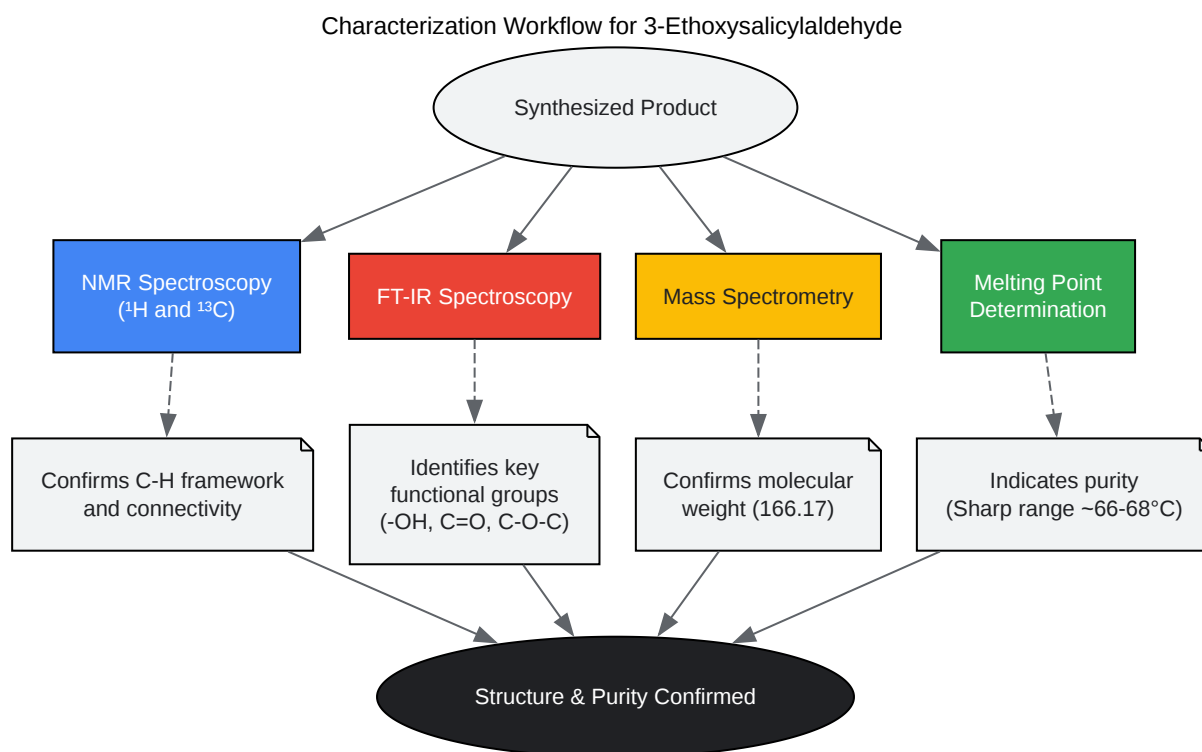
- Protocol: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or another appropriate ionization method.

- Analysis: Confirm the molecular weight by identifying the molecular ion peak ( $M^+$ ) at  $m/z = 166.17$ . Analyze the fragmentation pattern to further support the proposed structure.

#### 4. Melting Point Determination:

- Protocol: Place a small amount of the crystalline product in a capillary tube and determine the melting point using a calibrated melting point apparatus.
- Analysis: A sharp melting point range close to the literature value (66-68 °C) indicates high purity.<sup>[3]</sup>

## Characterization Logic Diagram



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Caption: A diagram showing the logical relationship of characterization methods.



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